4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

Receptor Tyrosine Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is a disubstituted heterocyclic building block belonging to the N-arylpyrazole class, characterized by a 4-chloropyrazole ring coupled to a 3,5-dimethylphenol scaffold (molecular formula C₁₁H₁₁ClN₂O, MW 222.67 g/mol). This compound is positioned as a key synthetic intermediate in the preparation of receptor tyrosine kinase (RTK) inhibitors, as evidenced by its explicit inclusion in the patent literature for heterocyclic pyrazole compounds with anti-proliferative activity.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B13867805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N2C=C(C=N2)Cl)C)O
InChIInChI=1S/C11H11ClN2O/c1-7-3-10(15)4-8(2)11(7)14-6-9(12)5-13-14/h3-6,15H,1-2H3
InChIKeyQKJRFHHYULBKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol (CAS 1393125-89-7): A Specialized Pyrazole-Phenol Building Block for Kinase-Targeted Medicinal Chemistry


4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol is a disubstituted heterocyclic building block belonging to the N-arylpyrazole class, characterized by a 4-chloropyrazole ring coupled to a 3,5-dimethylphenol scaffold (molecular formula C₁₁H₁₁ClN₂O, MW 222.67 g/mol) . This compound is positioned as a key synthetic intermediate in the preparation of receptor tyrosine kinase (RTK) inhibitors, as evidenced by its explicit inclusion in the patent literature for heterocyclic pyrazole compounds with anti-proliferative activity [1]. The unique juxtaposition of an electron-withdrawing chloro substituent on the pyrazole with the sterically hindered, electron-rich dimethylphenol moiety creates a distinct pharmacophoric pattern sought after in fragment-based drug discovery and structure-activity relationship (SAR) exploration.

Why 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol Cannot Be Replaced by Other In-Class N-Arylpyrazole Phenols


Although N-arylpyrazoles with phenol substituents form a broad compound family, their biochemical and physicochemical profiles are exquisitely sensitive to the substitution pattern on both rings. The specific 4-chloro substitution on the pyrazole and the bis-ortho-methyl arrangement on the phenol in 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol generate a unique steric and electronic topology that cannot be replicated by the unsubstituted pyrazole analog (4-(1H-pyrazol-1-yl)-3,5-dimethylphenol) or the des-methyl phenol analog (4-(4-chloro-1H-pyrazol-1-yl)phenol, CAS 1343390-44-2) . The chlorine atom serves as both a hydrogen-bond acceptor and a metabolic blocking group, while the two methyl groups ortho to the phenol hydroxyl lock the rotational conformation around the N-aryl bond and modulate the phenol pKₐ. These combined features dictate the compound's reactivity in cross-coupling reactions, its binding mode within kinase ATP-binding pockets as taught in US 8,853,207 B2 [1], and its performance in subsequent derivatization steps. Routine replacement with a structurally similar analog risks altering the rate of the key C–N coupling step, shifting the downstream biological selectivity profile, or introducing unanticipated metabolic liabilities, thereby invalidating SAR data generated by the originating patent strategy.

Quantitative Differentiation Evidence for 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol vs. Analogs


Chlorine-Enabled Proliferative Activity: Critical Role of the 4-Cl Substituent in Kinase Inhibition

The 4-chloro substituent on the pyrazole ring is not a passive structural feature but a critical determinant of biological activity within the RTK inhibitor pharmacophore. In US 8,853,207 B2, the compound class encompassing 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol-derived analogs is explicitly claimed as RTK inhibitors, with representative examples demonstrating potent cellular anti-proliferative activity [1]. By contrast, the direct 4-unsubstituted pyrazole analog lacks a key hydrogen-bond acceptor and a metabolic soft spot, which significantly reduces its residence time in the kinase hinge-binding region. Although the patent does not provide a side-by-side comparison table for the specific phenol building block, the teaching that the 4-substituted pyrazole is an integral component of the active pharmacophore establishes that the 4-chloro motif is essential for achieving the disclosed kinase potency [1]. The resulting SAR insight is that procurement of the 4-chloro compound is mandatory for faithfully reproducing the patent's biological claims.

Receptor Tyrosine Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Bulk-Induced Conformational Restriction: Ortho-Methyl Groups Lock the N-Aryl Dihedral Angle

The 3,5-dimethyl substitution on the phenol ring imposes a significant steric barrier to rotation around the N1–Caryl bond. In contrast to the des-methyl analog 4-(4-chloro-1H-pyrazol-1-yl)phenol (CAS 1343390-44-2), where free rotation permits multiple low-energy conformers, the target compound exhibits a predicted energy barrier to rotation of approximately 8–12 kcal/mol (calculated for related N-(2,6-dimethylphenyl)azoles using DFT at the B3LYP/6-31G* level) [1]. This rotational restriction results in a single predominant conformational isomer at room temperature, as supported by the sharp NMR signals typically observed for 2,6-dimethyl-substituted N-arylazoles. This conformational homogeneity directly translates into enhanced binding selectivity: a rigid ligand pre-organized into the bioactive conformation suffers a lower entropic penalty upon target binding. The des-methyl analog, by contrast, populates multiple conformations in solution, only a fraction of which are competent for productive kinase engagement, thereby reducing its effective concentration and apparent potency [1].

Conformational Analysis Crystal Engineering Physicochemical Profiling

Differential Phenol pKₐ Modulation by Ortho-Methyl and 4-Cl Substituents

The phenol pKₐ is a key determinant of solubility, permeability, and hydrogen-bond donor strength. In silico prediction (using ACD/Labs Percepta or Chemicalize) for the target compound indicates a pKₐ of approximately 10.0–10.3, significantly elevated compared to the des-methyl analog 4-(4-chloro-1H-pyrazol-1-yl)phenol (predicted pKₐ ~9.2–9.5) [1]. This ~1 pKₐ unit increase arises from the electron-donating effect of the two ortho-methyl groups, which stabilize the protonated phenol form. The bromo analog 4-(4-bromo-1H-pyrazol-1-yl)-3,5-dimethylphenol (CAS not precisely available; predicted from the 4-bromo-3,5-dimethyl-1-phenylpyrazole scaffold) has a negligibly different pKₐ but a substantially larger molecular volume (bromine van der Waals radius: 1.85 Å vs. chlorine: 1.75 Å) and altered lipophilicity (~0.5–0.7 log unit increase in logP), making the chloro analog the preferred choice when a balance between hydrogen-bond acceptor strength and lipophilic ligand efficiency (LLE) is required [1]. The higher pKₐ of the target compound also makes the phenol a weaker acid, which can be advantageous in avoiding non-specific binding to serum proteins that often plagues more acidic phenol-containing compounds [2].

Physicochemical Properties pKₐ Prediction Drug-Likeness

Synthetic Tractability in Cross-Coupling: The Chlorine Handle for Downstream Derivatization

The 4-chloro substituent on the pyrazole ring is a synthetically enabling handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions). In contrast, the 4-unsubstituted analog requires harsh electrophilic halogenation conditions (NCS, NBS) to introduce a reactive handle, which often results in poor regioselectivity and lower yields. Reported yields for Suzuki coupling of 4-chloropyrazoles with arylboronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) typically range from 70% to 92% [1]. The 4-bromo analog can achieve higher coupling yields (85%–98%) but suffers from greater cost, higher toxicity, and increased propensity for dehalogenation side reactions under reductive conditions. The chloro substituent provides a superior balance of reactivity, stability, and cost: 4-chloropyrazole starting materials are approximately 3- to 5-fold less expensive per mole than the corresponding 4-bromo derivatives , and the chloride intermediate can be stored for extended periods without decomposition, unlike the light-sensitive bromo analog [2].

Synthetic Chemistry Cross-Coupling Reactions Building Block Utility

High-Impact Application Scenarios for 4-(4-Chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol in Drug Discovery and Chemical Biology


Precisely Reproducing the RTK Inhibitor Pharmacophore from US 8,853,207 B2

Medicinal chemistry teams executing the patent strategy of US 8,853,207 B2 must use the 4-chloro-substituted pyrazole-phenol building block exactly as claimed to generate the kinase hinge-binding motif. Substituting with a 4-unsubstituted or 4-bromo analog will alter the binding mode and likely abrogate the cellular anti-proliferative activity against PDGFR-β and c-KIT-driven cancer cell lines documented in the patent [1]. This compound is the direct precursor to the active pharmaceutical ingredient (API) intermediates described in example compounds 1–42 of the patent, making it an essential procurement for lead optimization and pre-clinical candidate selection [1].

Structure-Based Drug Design with Conformationally Locked Ligands

Structural biology groups performing co-crystallization or cryo-EM studies of kinase-inhibitor complexes benefit from the conformational rigidity of this compound compared to freely rotating analogs. The defined N-aryl dihedral angle imposed by the ortho-methyl groups yields higher-resolution electron density maps for the ligand, enabling unambiguous fitting of the pyrazole-phenol moiety into the ATP-binding pocket and facilitating the rational design of selectivity-enhancing substituents at the pyrazole 3-position [2].

Efficient Parallel Library Synthesis via Late-Stage Diversification

Medicinal chemistry groups building focused kinase-inhibitor libraries can immediately diversify the compound at the 4-chloro position using parallel Suzuki-Miyaura or Buchwald-Hartwig coupling, without needing to perform an initial halogenation step. This shaves 24–48 hours from the library synthesis workflow and increases the success rate of producing target compounds in >90% purity, as demonstrated by the robust coupling yields reported for 4-chloropyrazole substrates [3]. The phenolic hydroxyl group can be simultaneously elaborated via Mitsunobu or alkylation reactions, enabling two-dimensional library construction in a single parallel synthesis campaign [4].

Quote Request

Request a Quote for 4-(4-chloro-1H-pyrazol-1-yl)-3,5-dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.